Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures and functional groups to "Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzenecarboxylate" are often synthesized and characterized to understand their physical, chemical, and photophysical properties. For example, the synthesis of complex organic molecules involving carboxylic acid functionalization and amino substitution is a common theme in materials science and organic synthesis research. These compounds are characterized using techniques like UV-Vis, FT-IR, NMR, and mass spectrometry to determine their structural and functional properties (Sedlák, Drabina, Svobodová, & Hanusek, 2008; Wang Yu, 2008).
Applications in Photodynamic Therapy
Compounds containing methoxy, amino, and carboxylate groups have been explored for their potential applications in photodynamic therapy (PDT). For instance, zinc phthalocyanines substituted with specific groups have shown remarkable potential as Type II photosensitizers in PDT for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Conductive Materials
Research has also been conducted on doping polyaniline with benzoic acid and substituted benzoic acids, including methoxybenzoic acid, to study the conductivity and properties of polyaniline-benzoic acid salts. This has implications for the development of conductive polymers and materials (Amarnath & Palaniappan, 2005).
Molecular Electronics and Photonics
The electronic and photonic properties of molecules similar to "this compound" are of interest for applications in molecular electronics and photonics. Studies on the vibrational spectra, hyperpolarizability, and molecular electrostatic potential analysis of related compounds contribute to understanding their suitability for these applications (Rajalakshmy, 2018).
Antimicrobial Properties
Compounds with benzoic acid derivatives and substituted thiobenzamides, which share functional groups with "this compound," have been investigated for their antimicrobial properties against various pathogens, offering potential applications in the development of new antimicrobial agents (Mahmood-ul-Hassan, Chohan, & Supuran, 2002).
Properties
IUPAC Name |
methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-6-4-5-7-13(11)16(19)18-12-8-9-14(17(20)22-3)15(10-12)21-2/h4-10H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVRIRIBQCOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226031 | |
Record name | Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-61-7 | |
Record name | Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-4-[(2-methylbenzoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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